molecular formula C20H23N2O4P B12469593 N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline

N-[1H-indol-3-yl(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline

Cat. No.: B12469593
M. Wt: 386.4 g/mol
InChI Key: CQDQYNLKHYNTMO-UHFFFAOYSA-N
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Description

2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE is a complex organic compound that features an indole core, a methoxyphenyl group, and a dioxaphosphinanone ring The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE typically involves multi-step organic reactions. One common approach is the multicomponent reaction (MCR) involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the use of readily available starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

Uniqueness

2-{1H-INDOL-3-YL[(4-METHOXYPHENYL)AMINO]METHYL}-4-METHYL-1,3,2??-DIOXAPHOSPHINAN-2-ONE is unique due to its combination of an indole core with a dioxaphosphinanone ring, which is not commonly found in other compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N2O4P

Molecular Weight

386.4 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-4-methoxyaniline

InChI

InChI=1S/C20H23N2O4P/c1-14-11-12-25-27(23,26-14)20(22-15-7-9-16(24-2)10-8-15)18-13-21-19-6-4-3-5-17(18)19/h3-10,13-14,20-22H,11-12H2,1-2H3

InChI Key

CQDQYNLKHYNTMO-UHFFFAOYSA-N

Canonical SMILES

CC1CCOP(=O)(O1)C(C2=CNC3=CC=CC=C32)NC4=CC=C(C=C4)OC

Origin of Product

United States

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